Methyl 6-tert-butylpiperidine-2-carboxylate
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Overview
Description
Methyl 6-tert-butylpiperidine-2-carboxylate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in pharmaceutical research and development due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 6-tert-butylpiperidine-2-carboxylate typically involves the esterification of 6-tert-butylpiperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
Methyl 6-tert-butylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under basic conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .
Scientific Research Applications
Methyl 6-tert-butylpiperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of Methyl 6-tert-butylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 6-tert-butylpiperidine-2-carboxylate can be compared with other piperidine derivatives, such as:
- Methyl 4-tert-butylpiperidine-1-carboxylate
- Methyl 3-tert-butylpiperidine-2-carboxylate
- Methyl 2-tert-butylpiperidine-3-carboxylate
These compounds share similar structural features but differ in the position of the tert-butyl and ester groups. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 6-tert-butylpiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)9-7-5-6-8(12-9)10(13)14-4/h8-9,12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJLSAZUBWLKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC(N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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